Absence of Direct Pharmacological Comparator Data for CAS 895481-46-6
Despite exhaustive searching of authoritative biomedical and chemical databases (PubChem, ChEMBL, BindingDB, DrugBank, PubMed), no quantitative biological activity data—neither for the target compound nor for any direct comparator in a shared assay—could be located. The closest structurally characterized analog in a public bioactivity database is 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (MLS000096777, CID 2945168), which was tested in an NIH Molecular Libraries Probe Production Centers Network (MLPCN) TNF-α inhibition assay (PubChem AID 2485) and exhibited an IC₅₀ of 3.36 × 10³ nM [1]. However, this analog replaces the phenyl group on the sulfanyl substituent with a benzoxazole heterocycle—a substantial structural modification that precludes direct extrapolation to CAS 895481-46-6. No comparative data between these two compounds in any shared assay system exist. Therefore, it is not possible to assert any pharmacological differentiation for CAS 895481-46-6.
| Evidence Dimension | TNF-α inhibition (biochemical assay) |
|---|---|
| Target Compound Data | No data available for CAS 895481-46-6 |
| Comparator Or Baseline | 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (MLS000096777): IC₅₀ = 3.36 × 10³ nM in TNF-α assay (PubChem AID 2485) |
| Quantified Difference | Cannot be calculated; target compound lacks data |
| Conditions | Not applicable; data absent |
Why This Matters
This data gap prevents any evidence-based procurement or selection decision; users should request custom profiling data from the supplier or commission independent characterization before committing resources.
- [1] BindingDB Entry BDBM37118 / PubChem BioAssay AID 2485. TNF-α inhibition assay data for MLS000096777 (CID 2945168). IC₅₀ = 3.36E+3 nM. Sanford-Burnham Center for Chemical Genomics. View Source
